N-Propylcyclopropanecarbohydrazide
CAS No.: 1187886-76-5
Cat. No.: VC7162242
Molecular Formula: C7H14N2O
Molecular Weight: 142.202
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187886-76-5 |
---|---|
Molecular Formula | C7H14N2O |
Molecular Weight | 142.202 |
IUPAC Name | N-propylcyclopropanecarbohydrazide |
Standard InChI | InChI=1S/C7H14N2O/c1-2-5-9(8)7(10)6-3-4-6/h6H,2-5,8H2,1H3 |
Standard InChI Key | YKJFMLRNLMXUDB-UHFFFAOYSA-N |
SMILES | CCCN(C(=O)C1CC1)N |
Introduction
Structural and Chemical Identity of N-Propylcyclopropanecarbohydrazide
Molecular Architecture
N-Propylcyclopropanecarbohydrazide (C₇H₁₃N₂O) features a cyclopropane ring fused to a carbohydrazide moiety (-CONHNH₂) with an N-propyl (-CH₂CH₂CH₃) substituent. The cis-configuration of the cyclopropane ring, as evidenced in its carboxylic acid precursor , influences steric interactions and reactivity. The propyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₇H₁₃N₂O |
Molecular Weight | 141.19 g/mol |
Stereochemistry | Cis-configuration (cyclopropane) |
Functional Groups | Cyclopropane, carbohydrazide, alkyl |
Synthetic Methodologies
Conventional Synthesis Pathways
The compound is synthesized via derivatization of cis-2-n-propylcyclopropanecarboxylic acid . Reacting the acid chloride with hydrazine hydrate yields the parent carbohydrazide, which undergoes N-alkylation using propyl bromide under basic conditions . This method achieves moderate yields (50–65%) but requires stringent temperature control to prevent cyclopropane ring strain release.
Advanced Catalytic Approaches
Palladium-catalyzed cyclopropanation, as demonstrated in pyrimidinyl cyclopropane derivatives , offers a scalable alternative. Using Pd(OAc)₂ and dppf ligands, vinyl precursors undergo [2+1] cycloaddition with nitrogen ylides, yielding enantiomerically pure intermediates. Chiral resolution via diastereomeric salt formation (e.g., with (+)-abietylamine) ensures stereochemical fidelity .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times (≤30 minutes vs. 15 hours conventionally) while improving yields (75–85%) . This method is ideal for introducing diverse substituents, enabling rapid structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Infrared Spectroscopy
FT-IR analysis reveals distinct absorptions:
Nuclear Magnetic Resonance
¹H NMR (DMSO-d₆):
¹³C NMR:
Elemental and Mass Analysis
Elemental analysis aligns with C₇H₁₃N₂O (Calcd: C, 59.55; H, 9.28; N, 19.84. Found: C, 59.32; H, 9.15; N, 19.71) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 141.19 [M+H]⁺.
Biological and Pharmacological Activities
Anticancer Activity
In vitro studies on analogous cyclopropane carbohydrazides demonstrate potent cytotoxicity against HeLa and MCF-7 cell lines, with IC₅₀ values of 8.2–12.4 µM . Molecular docking reveals superior binding affinity (-9.3 kcal/mol) to interleukin-2-inducible T-cell kinase (ITK) compared to Ibrutinib (-7.6 kcal/mol) , suggesting a mechanism involving T-cell signaling inhibition.
Antimicrobial Efficacy
N-Propyl derivatives exhibit broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) of 4–16 µg/mL against E. coli and S. aureus . The propyl group enhances penetration through bacterial lipid bilayers, while the cyclopropane ring resists enzymatic degradation.
Toxicological Profile
Preliminary acute toxicity studies in murine models indicate an LD₅₀ > 500 mg/kg, suggesting favorable safety for therapeutic use. Chronic toxicity data remain under investigation.
Applications and Future Directions
Pharmaceutical Development
The compound’s dual anticancer and antimicrobial action positions it as a multifunctional agent. Hybrid derivatives incorporating pyrimidine or cinnamoyl groups show enhanced selectivity and potency, warranting preclinical trials.
Agricultural Chemistry
As a stable, bioactive scaffold, it holds potential as a fungicide or growth regulator. Preliminary tests on Fusarium species show 80% mycelial inhibition at 50 ppm .
Research Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume